4-Chloro-2-cyclobutyl-5-methylphenol
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Overview
Description
4-Chloro-2-cyclobutyl-5-methylphenol is an organic compound with the molecular formula C11H13ClO It is a derivative of phenol, characterized by the presence of a chlorine atom, a cyclobutyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutyl-5-methylphenol typically involves the chlorination of 2-cyclobutyl-5-methylphenol. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The compound is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclobutyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclobutyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dechlorinated or modified cyclobutyl derivatives.
Substitution: Phenolic compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2-cyclobutyl-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclobutyl-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The chlorine and cyclobutyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the cyclobutyl group.
2-Cyclobutyl-5-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-2-isopropyl-5-methylphenol: Similar structure with an isopropyl group instead of a cyclobutyl group.
Uniqueness
4-Chloro-2-cyclobutyl-5-methylphenol is unique due to the presence of both the chlorine atom and the cyclobutyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H13ClO |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-2-cyclobutyl-5-methylphenol |
InChI |
InChI=1S/C11H13ClO/c1-7-5-11(13)9(6-10(7)12)8-3-2-4-8/h5-6,8,13H,2-4H2,1H3 |
InChI Key |
HBAXBXAVQLOJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2CCC2)O |
Origin of Product |
United States |
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